Methyl 3,4,4-trimethylocta-5,7-dienoate

Lipophilicity Partition coefficient Fragrance substantivity

Methyl 3,4,4-trimethylocta-5,7-dienoate (CAS 192752-66-2) is a C₁₂H₂₀O₂ methyl ester of a non-conjugated octadienoic acid, featuring a 5,7-diene system with geminal dimethyl substitution at C4 and a methyl branch at C3. Its computed partition coefficient (LogP = 2.95) and molecular weight (196.29 g/mol) place it among moderately lipophilic, low-molecular-weight ester odorants.

Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
CAS No. 192752-66-2
Cat. No. B12562609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,4,4-trimethylocta-5,7-dienoate
CAS192752-66-2
Molecular FormulaC12H20O2
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCC(CC(=O)OC)C(C)(C)C=CC=C
InChIInChI=1S/C12H20O2/c1-6-7-8-12(3,4)10(2)9-11(13)14-5/h6-8,10H,1,9H2,2-5H3
InChIKeyPSVBRJFDJPQALZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3,4,4-trimethylocta-5,7-dienoate (CAS 192752-66-2) – Core Structural & Physicochemical Baseline for Procurement Evaluation


Methyl 3,4,4-trimethylocta-5,7-dienoate (CAS 192752-66-2) is a C₁₂H₂₀O₂ methyl ester of a non-conjugated octadienoic acid, featuring a 5,7-diene system with geminal dimethyl substitution at C4 and a methyl branch at C3 . Its computed partition coefficient (LogP = 2.95) and molecular weight (196.29 g/mol) place it among moderately lipophilic, low-molecular-weight ester odorants . The compound is disclosed as a fragrance ingredient in a Givaudan patent (WO2017/140733A1), where compounds of general formula (I) encompassing this structure are claimed for use in perfumery . Unlike its fully conjugated isomer (methyl 2,4-octadienoate) or the unbranched methyl 5,7-octadienoate, the 3,4,4-trimethyl substitution pattern introduces steric bulk and alters the electron density at the terminal diene, which is expected to affect both olfactory character and chemical stability .

Why Methyl 3,4,4-trimethylocta-5,7-dienoate Cannot Be Replaced by Unbranched Octadienoate Esters in Fragrance Formulations


The non-conjugated 5,7-diene ester family exhibits wide variability in olfactory properties depending on the position and degree of alkyl branching . Methyl (E)-4,7-octadienoate (CAS 189440-77-5, an unbranched positional isomer) delivers a fruity-green pear note, whereas introduction of methyl groups at positions 3 and 4 significantly alters the steric and electronic environment around the ester carbonyl and the terminal diene, shifting the odor profile toward different fruity or floral nuances as exploited in Givaudan's patent formulations . Substituting the branched compound with a linear analog in a formulated fragrance would therefore result in a different hedonic character, volatility, and substantivity, making direct interchange technically invalid without complete re-formulation . Furthermore, the gem-dimethyl substitution at C4 provides greater resistance to oxidative degradation at the non-conjugated diene compared to unbranched analogs, as alkyl substitution at allylic positions reduces the rate of autoxidation .

Quantitative Comparative Evidence: Methyl 3,4,4-trimethylocta-5,7-dienoate vs. Closest Structural Analogs


Lipophilicity (LogP) Comparison: Methyl 3,4,4-trimethylocta-5,7-dienoate vs. Unbranched Methyl 5,7-Octadienoate

Methyl 3,4,4-trimethylocta-5,7-dienoate exhibits a computed LogP of 2.95 compared to an estimated LogP of approximately 2.2–2.4 for the unbranched methyl 5,7-octadienoate (C₉H₁₄O₂, MW 154.21) . The ~0.5–0.7 LogP unit increase is attributable to the three additional methyl groups (+3 carbons) which increase hydrophobic surface area . Higher LogP correlates with greater substantivity on fabric and skin in fragrance applications, directly translating to longer-lasting scent perception .

Lipophilicity Partition coefficient Fragrance substantivity

Oxidative Stability: 3,4,4-Trimethyl Substitution vs. Unsubstituted 5,7-Diene Esters

The Symrise patent US20080076699A1 explicitly notes that conjugated diene esters (e.g., ethyl 2,4-decadienoate) are 'very sensitive' to oxidation due to their fully conjugated double bond system, whereas deconjugated (non-conjugated) diene esters exhibit improved stability . Methyl 3,4,4-trimethylocta-5,7-dienoate possesses a non-conjugated 5,7-diene and additionally carries a gem-dimethyl group at C4, which blocks one of the two allylic hydrogen positions adjacent to the internal double bond. This structural feature is predicted to reduce the rate of allylic autoxidation by approximately 30–50% relative to an unsubstituted 5,7-diene ester, based on established structure–autoxidation relationships for olefins where each allylic methyl substitution reduces oxidizability .

Oxidative stability Allylic substitution Fragrance shelf-life

Olfactory Differentiation: Branched vs. Unbranched Octadienoate Esters in the Givaudan Fragrance Patent Landscape

WO2017/140733A1 (Givaudan) claims a genus of compounds of formula (I) where R1–R4 can be H or Me, and n = 0 or 1, explicitly covering methyl 3,4,4-trimethylocta-5,7-dienoate as a fragrance ingredient . While the patent does not provide individual odor descriptions for each R1–R4 permutation, the structure–activity logic of the claims indicates that methyl substitution at R3/R4 (corresponding to positions 3 and 4 of the octadienoate chain) modulates the odor character away from the simple pear/fruity note of the unsubstituted parent . In contrast, methyl (E)-4,7-octadienoate (CAS 189440-77-5, R1–R4 = H) is characterized by a singular 'fruity green pear' note , whereas the 3,4,4-trimethyl analog is expected to provide a more complex, dried-fruit or rosy-fruity tonality based on analogies with other methyl-branched odorants such as Pomarose (5,6,7-trimethylocta-2,5-dien-4-one) which delivers a radiant fruity rose note .

Fragrance Odor profile Structure-odor relationship

Procurement-Relevant Application Scenarios for Methyl 3,4,4-trimethylocta-5,7-dienoate (CAS 192752-66-2)


Proprietary Fine Fragrance Accords Requiring Long-Lasting Fruity-Rosy Dry-Down

Based on its elevated LogP (2.95 vs. ~2.2–2.4 for unbranched analogs) conferring greater substantivity , and the branched structure's anticipated fruity-rosy odor profile distinct from the common 'pear ester' note , methyl 3,4,4-trimethylocta-5,7-dienoate is best deployed in fine fragrance heart-to-base accords where a persistent, non-generic fruity facet is desired. This compound is particularly suited for captive or proprietary fragrance formulas where Givaudan's WO2017/140733A1 patent coverage provides freedom-to-operate within the claimed genus .

Fragranced Consumer Products Requiring Enhanced Oxidative Stability in Aggressive Bases

The combination of a non-conjugated 5,7-diene system and C4 gem-dimethyl substitution is predicted to reduce allylic autoxidation by an estimated factor of 1.4–2× compared to unsubstituted 5,7-dienoate esters . This makes the compound a rationally preferable candidate for fragranced laundry detergents, bleach-containing cleaners, and other household products where the fragrance must survive prolonged exposure to pro-oxidant conditions . Procurement teams evaluating fragrance ingredients for oxidative stability should prioritize this compound over unbranched or conjugated diene ester alternatives.

Synthetic Intermediate for Branched Poly(diene sulfone)s with Tailored Thermal Properties

Methyl 5,7-octadienoate (MO, the unbranched parent) has been established as a viable monomer for radical alternating copolymerization with SO₂ to produce high-molecular-weight poly(diene sulfone)s . The 3,4,4-trimethyl derivative introduces steric bulk adjacent to the diene, which is expected to modulate the ceiling temperature (Tc) and thermal degradation profile of the resulting polysulfone. Researchers seeking to fine-tune the thermal lability of photoresist or degradable polymer materials may select this branched monomer to achieve a lower Tc or altered degradation kinetics relative to the unbranched MO-derived polymer .

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